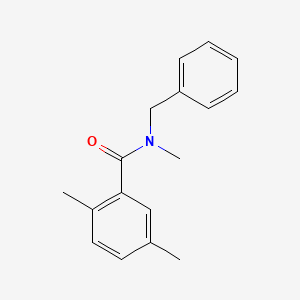
N-benzyl-N,2,5-trimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-N,2,5-trimethylbenzamide, also known as N,N-dimethyl-2-(phenylmethyl)propanamide, is a synthetic compound that belongs to the class of amides. It is widely used in scientific research for its unique properties and potential applications.
Mécanisme D'action
The exact mechanism of action of N-benzyl-N,2,5-trimethylbenzamide is not fully understood. However, it is believed to act as a nucleophile and a Lewis base, which makes it a useful intermediate in various reactions. It has been shown to undergo reactions such as acylation, alkylation, and reduction.
Biochemical and Physiological Effects:
N-benzyl-N,2,5-trimethylbenzamide has not been extensively studied for its biochemical and physiological effects. However, it has been shown to exhibit moderate toxicity in animal studies. It has been reported to cause irritation to the skin and eyes, and it may cause respiratory tract irritation if inhaled.
Avantages Et Limitations Des Expériences En Laboratoire
N-benzyl-N,2,5-trimethylbenzamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also readily available and relatively inexpensive. However, it has some limitations, such as its moderate toxicity, which requires proper handling and disposal. It may also require specialized equipment and techniques for handling and storage.
Orientations Futures
N-benzyl-N,2,5-trimethylbenzamide has several potential future directions for scientific research. It can be used as a precursor for the synthesis of novel bioactive compounds with potential applications in medicine and agriculture. It can also be used for the synthesis of chiral catalysts, which have important applications in asymmetric synthesis. Additionally, it may have potential applications in materials science, such as the synthesis of new polymers and materials.
Conclusion:
In conclusion, N-benzyl-N,2,5-trimethylbenzamide is a synthetic compound that has been extensively used in scientific research for its unique properties and potential applications. It can be easily synthesized and purified, and it has several potential future directions for research. However, its moderate toxicity requires proper handling and disposal, and it may require specialized equipment and techniques for handling and storage. Overall, N-benzyl-N,2,5-trimethylbenzamide is a valuable compound for scientific research and has the potential for many applications in various fields.
Méthodes De Synthèse
N-benzyl-N,2,5-trimethylbenzamide can be synthesized through a multi-step reaction process. The first step involves the reaction of benzyl chloride with N-benzyl-N,2,5-trimethylbenzamidepropan-2-amine in the presence of a base to produce N-benzyl-N-benzyl-N,2,5-trimethylbenzamidepropan-2-amine. The second step involves the reaction of N-benzyl-N-benzyl-N,2,5-trimethylbenzamidepropan-2-amine with 2,5-dimethylbenzoyl chloride in the presence of a base to produce N-benzyl-N,2,5-trimethylbenzamide. The final product is obtained through purification and isolation techniques.
Applications De Recherche Scientifique
N-benzyl-N,2,5-trimethylbenzamide has been extensively used in scientific research as a precursor for the synthesis of various compounds. It has been used for the synthesis of novel bioactive compounds with potential applications in pharmaceuticals, agrochemicals, and materials science. It has also been used as a starting material for the synthesis of chiral catalysts, which have been used in asymmetric synthesis.
Propriétés
IUPAC Name |
N-benzyl-N,2,5-trimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-13-9-10-14(2)16(11-13)17(19)18(3)12-15-7-5-4-6-8-15/h4-11H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFVOFOXGHVFGRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)N(C)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N,2,5-trimethylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-{[4-(propylsulfonyl)benzyl]oxy}phenyl)acetamide](/img/structure/B5809716.png)
![2-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}pyrazine](/img/structure/B5809722.png)

![4-({[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}methyl)benzoic acid](/img/structure/B5809730.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5809737.png)
![ethyl {[6-tert-butyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]thio}acetate](/img/structure/B5809743.png)


![2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B5809752.png)
![8-chloro-7-[(2,5-dimethylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5809762.png)
![methyl 2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}benzoate](/img/structure/B5809766.png)


![2-[(4-ethoxybenzoyl)amino]benzamide](/img/structure/B5809803.png)